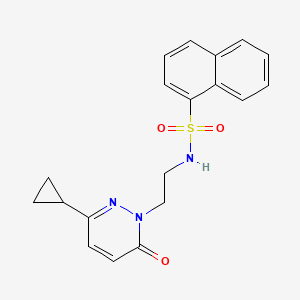

N-(2-(3-环丙基-6-氧代吡哒嗪-1(6H)-基)乙基)萘-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

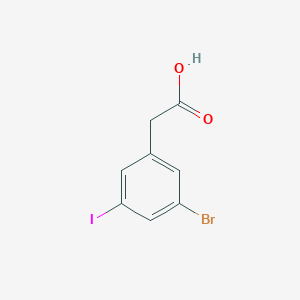

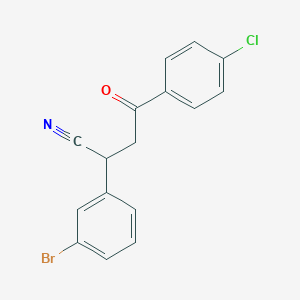

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide is a compound that appears to be a derivative of naphthalenesulfonyl sulfonamide. While the specific compound is not directly mentioned in the provided papers, we can infer from the general chemical structure and the research on related compounds that it is likely to have interesting chemical and physical properties, and potential applications in organic synthesis or as a pharmaceutical intermediate.

Synthesis Analysis

The synthesis of related naphthalenesulfonyl sulfonamides has been explored in the literature. For example, the paper titled "2-Naphthalenesulfonyl as a Tosyl Substitute for Protection of Amino Functions. Cyclic Voltammetry Studies on Model Sulfonamides and Their Preparative Cleavage by Reduction" discusses the use of naphthalenesulfonyl groups as protective groups for amino functions in heterocycles . This suggests that similar methodologies could be applied to synthesize the compound , using naphthalenesulfonyl chloride as a starting material to introduce the sulfonamide group to the appropriate amine.

Molecular Structure Analysis

The molecular structure of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide would include a naphthalene ring system, which is known to influence the electronic properties of sulfonamides. The presence of the naphthalene ring could affect the activation potentials of the compound, as seen in cyclic voltammetry studies of similar compounds .

Chemical Reactions Analysis

The reactivity of naphthalenesulfonyl sulfonamides has been studied, particularly in the context of oxidative olefination reactions. The paper "Rh(III)-catalyzed oxidative olefination of N-(1-naphthyl)sulfonamides using activated and unactivated alkenes" demonstrates that naphthalenesulfonyl sulfonamides can undergo oxidative olefination at the peri position when catalyzed by rhodium(III) . This indicates that the compound may also be amenable to similar oxidative coupling reactions, potentially leading to the formation of azacycles or olefination products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide are not detailed in the provided papers, we can extrapolate from related compounds that it may exhibit unique electrochemical properties, as indicated by cyclic voltammetry studies . Additionally, the presence of the naphthalene ring could confer increased stability to the sulfonamide group, making it a potentially useful intermediate in organic synthesis.

科学研究应用

酶抑制和潜在治疗应用

- 脂氧合酶和 α-葡萄糖苷酶抑制剂:已评估 dagenan 氯化物磺酰胺衍生物的酶抑制活性,特别是针对脂氧合酶和 α-葡萄糖苷酶。这项研究表明,此类别中的分子可以表现出良好的抑制活性,使其成为抗炎和抗糖尿病药物的潜在候选物 (Abbasi 等,2015)。

合成和化学性质

- 受保护的 β-氨基酸合成:将 Reformatsky 试剂添加到由磺酰胺衍生的 N-磺酰亚胺中会合成受保护的 β-氨基酸。此类化学转化说明了磺酰胺化合物在复杂有机合成中的用途,在制药生产中可能很有用 (Robinson & Wyatt,1993)。

分子相互作用和分析应用

- 用于蛋白质结合的荧光探针技术:研究已利用磺酰胺衍生物作为荧光探针,用于测量其他分子与蛋白质的结合,表明磺酰胺在开发灵敏、快速的分析技术中的作用 (Jun 等,1971)。

药物设计和药理分析

- 内皮素 A 受体拮抗剂:将 1-萘磺酰胺作为内皮素 A 受体拮抗剂用于潜在治疗应用的研究证明了磺酰胺衍生物在药物发现和开发中的重要性。优化此类化合物可以产生具有显著生物活性的有效、选择性药物 (Bradbury 等,1997)。

先进材料

- 质子交换膜:已合成并评估了含有萘的磺化聚苯并噻唑作为质子交换膜,展示了磺酰胺衍生物在开发具有高热氧化稳定性和良好机械性能的材料以用于能源应用中的应用 (Wang 等,2015)。

属性

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c23-19-11-10-17(15-8-9-15)21-22(19)13-12-20-26(24,25)18-7-3-5-14-4-1-2-6-16(14)18/h1-7,10-11,15,20H,8-9,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKWMAMLUZOIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)naphthalene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2504658.png)

![Benzo[d]thiazol-2-yl(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2504661.png)

![1-(2-chlorophenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504663.png)

![8-(2-((2-chlorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504666.png)

![tert-Butyl (1R*,4R*)-4-[2-(dimethylamino)acetamido]-cyclohexylcarbamate](/img/structure/B2504668.png)

![3-Fluoro-4-[[4-[(7-fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504671.png)